

# An In-depth Technical Guide to Bis(triisopropylsilyl)amine: Properties, Synthesis, and Applications

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## Compound of Interest

Compound Name: Bis(triisopropylsilyl)amine

Cat. No.: B3033179

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## Introduction: Beyond Steric Hindrance

In the landscape of modern organic synthesis, the demand for highly selective and potent reagents is perpetual. Among the class of sterically hindered amines,

**bis(triisopropylsilyl)amine**,  $[(\text{CH}(\text{CH}_3)_2)_3\text{Si}]_2\text{NH}$ , emerges as a reagent of significant interest. Its structure, dominated by two bulky triisopropylsilyl (TIPS) groups flanking a central nitrogen atom, imparts a unique combination of properties that extend far beyond simple steric shielding. This guide provides an in-depth exploration of the core chemical properties of **bis(triisopropylsilyl)amine**, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, structural characteristics, reactivity as a potent non-nucleophilic base, and its role as a precursor to valuable silylating agents, moving beyond a mere listing of facts to explain the causality behind its utility in complex chemical transformations.

## Section 1: Core Physicochemical and Structural Properties

The efficacy of **bis(triisopropylsilyl)amine** originates from its unique molecular architecture. The two voluminous TIPS groups create a sterically congested environment around the nitrogen atom, which is fundamental to its chemical behavior.

## Molecular and Physical Characteristics

A summary of the fundamental properties of **bis(triisopropylsilyl)amine** is provided below.

Property	Value	Reference
CAS Number	923027-92-3	<a href="#">[1]</a>
Molecular Formula	C <sub>18</sub> H <sub>43</sub> NSi <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	329.72 g/mol	
Physical Form	Liquid	
Boiling Point	Not well-documented; expected to be high	
Storage	Store in a refrigerator, moisture-sensitive	

## Structural Analysis: The Foundation of Steric Hindrance

The most defining feature of **bis(triisopropylsilyl)amine** is its extreme steric bulk. Each triisopropylsilyl group consists of a central silicon atom bonded to three isopropyl groups. This arrangement effectively encapsulates the N-H proton and the nitrogen lone pair, physically obstructing their interaction with all but the smallest electrophiles, namely the proton.[\[2\]](#) This steric shielding is the primary reason for its classification as a non-nucleophilic base.[\[2\]\[3\]](#) While a definitive single-crystal X-ray structure is not readily available in public literature, computational modeling and data from analogous silylamines confirm a wide Si-N-Si bond angle, which further contributes to the exposed nature of the N-H proton while shielding the nitrogen lone pair.

## Spectroscopic Signature

The spectroscopic data for **bis(triisopropylsilyl)amine** are consistent with its structure.

- <sup>1</sup>H NMR: The proton NMR spectrum is characterized by multiplets corresponding to the methine (CH) and methyl (CH<sub>3</sub>) protons of the isopropyl groups. A broad singlet, typically found at a characteristic chemical shift, corresponds to the N-H proton.

- $^{13}\text{C}$  NMR: The carbon spectrum shows distinct signals for the methine and methyl carbons of the isopropyl groups.
- $^{29}\text{Si}$  NMR: The silicon NMR spectrum would show a single resonance characteristic of the silicon atoms in the TIPS groups.
- IR Spectroscopy: The infrared spectrum prominently features a stretching vibration for the N-H bond, typically in the range of 3300-3500  $\text{cm}^{-1}$ .

## Section 2: The Chemistry of a Hindered Amine: Basicity and Nucleophilicity

The utility of **bis(triisopropylsilyl)amine** is rooted in the delicate balance between its basicity and its nucleophilicity. Due to its structure, it is a very strong base but an exceptionally poor nucleophile.<sup>[3][4]</sup>

### A Potent Non-Nucleophilic Base

A non-nucleophilic base is a sterically hindered organic base that can readily abstract a proton but is inhibited from participating in nucleophilic attack.<sup>[3][5]</sup> This characteristic is invaluable in reactions where a substrate needs to be deprotonated in the presence of electrophilic functional groups that would otherwise be attacked by a conventional base (e.g., hydroxide or alkoxides). The bulky TIPS groups prevent the nitrogen's lone pair from attacking electrophilic carbons, while the relatively accessible N-H proton allows for its deprotonation to form the even more potent conjugate base, the bis(triisopropylsilyl)amide anion.<sup>[2]</sup>

### pKa and Comparative Analysis

The basicity of an amine is best quantified by the pKa of its conjugate acid (pKaH).<sup>[6]</sup> While an experimentally determined pKaH for protonated **bis(triisopropylsilyl)amine** is not widely published, the pKa of the N-H proton in the neutral amine is significantly influenced by the electron-withdrawing nature and alpha-effect of the silicon atoms, which stabilize the resulting amide anion.<sup>[7]</sup>

The true power of this reagent is realized upon deprotonation with an organolithium reagent (like n-BuLi) to form Lithium bis(triisopropylsilyl)amide ( $\text{LiN}(\text{Si}(\text{iPr})_3)_2$ ). This amide is an

exceptionally strong, non-nucleophilic base, comparable to other widely used lithium silylamides.

Base	Common Acronym	pKa of Conjugate Amine (in THF)	Key Features
Lithium Diisopropylamide	LDA	~36	Extremely common, high basicity, moderate steric hindrance.[3][5]
Lithium bis(trimethylsilyl)amide	LiHMDS	~26	High basicity, less sterically hindered than LDA or $\text{LiN}(\text{Si}(\text{iPr})_3)_2$ .
Lithium bis(triisopropylsilyl)amide	-	>36 (Estimated)	Exceptional steric hindrance, high basicity.
N,N-Diisopropylethylamine	DIPEA, Hünig's Base	10.75 (in water)	Moderately strong, non-nucleophilic amine base, often used as an acid scavenger.[3]

The extreme steric hindrance of the bis(triisopropylsilyl)amide anion makes it highly selective for abstracting sterically accessible protons, often leading to different regioselectivity in enolate formation compared to less hindered bases like LDA or LiHMDS.

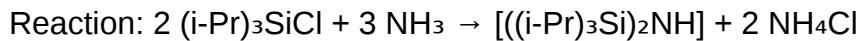
Caption: Relative properties of common non-nucleophilic bases.

## Section 3: Synthesis and Handling

### Synthesis Protocol: Formation of Bis(triisopropylsilyl)amine

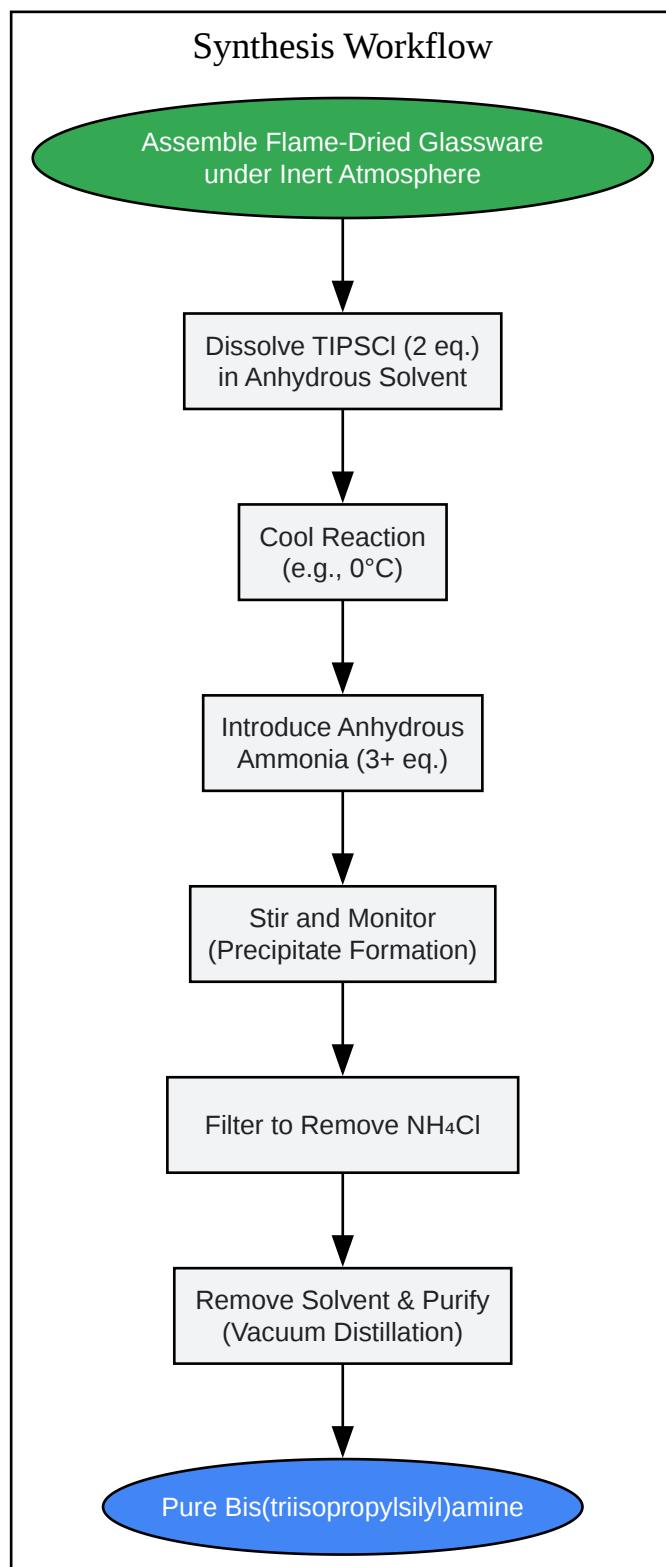
The synthesis of **bis(triisopropylsilyl)amine** is typically achieved via the reaction of ammonia with a suitable triisopropylsilyl halide, such as triisopropylsilyl chloride (TIPSCl). The

stoichiometry is critical to favor the formation of the disubstituted amine over the monosubstituted product.



Step-by-Step Methodology:

- Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet adapter, a condenser, and a stopper is assembled under an inert atmosphere (Nitrogen or Argon).
- Solvent and Reagent: Anhydrous solvent (e.g., diethyl ether or THF) is added to the flask. Triisopropylsilyl chloride (2.0 equivalents) is dissolved in the solvent.
- Ammonia Introduction: Anhydrous ammonia gas is bubbled through the solution at a controlled rate. Alternatively, a solution of ammonia in an appropriate solvent can be added slowly. The reaction is typically performed at low temperature (e.g., 0 °C to -78 °C) to control the exotherm.
- Reaction Monitoring: The reaction progress is monitored by the formation of a white precipitate (ammonium chloride). The reaction is allowed to stir for several hours until completion, which can be checked by techniques like GC-MS.
- Workup: The reaction mixture is filtered to remove the ammonium chloride precipitate. The filter cake is washed with fresh anhydrous solvent.
- Purification: The solvent is removed from the filtrate under reduced pressure. The resulting crude product can be purified by fractional distillation under high vacuum to yield pure **bis(triisopropylsilyl)amine** as a liquid.



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Caption: Experimental workflow for the synthesis of **bis(triisopropylsilyl)amine**.

## Safety and Handling

**Bis(triisopropylsilyl)amine** is a moisture-sensitive and corrosive compound. Proper handling is essential for safety and to maintain the integrity of the reagent.

- **Handling:** Always handle in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).[8][9]
- **Personal Protective Equipment (PPE):** Wear chemical-resistant gloves (neoprene or nitrile), safety goggles, and a lab coat.[8][10]
- **Storage:** Store in a tightly sealed container under an inert atmosphere in a cool, dry place, such as a refrigerator.
- **Incompatibilities:** Keep away from water, moisture, strong acids, alcohols, and oxidizing agents, as it can react vigorously.[8][9]

## Section 4: Applications in Organic Synthesis

The unique properties of **bis(triisopropylsilyl)amine** and its corresponding lithium amide make them powerful tools for specific transformations in organic synthesis.

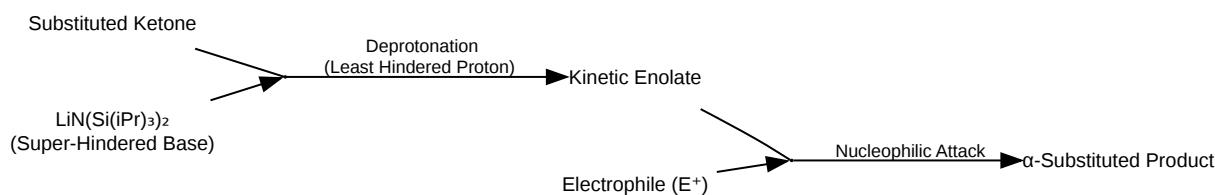
### Precursor to a Super-Hindered Base: Enolate Formation

The primary application is as a precursor to lithium bis(triisopropylsilyl)amide. This base is particularly useful for the regioselective deprotonation of ketones to form enolates. Due to its immense steric bulk, it preferentially abstracts the least sterically hindered proton, leading to the kinetic enolate.

Protocol for Kinetic Enolate Formation:

- **Base Preparation:** In a flame-dried flask under argon, dissolve **bis(triisopropylsilyl)amine** (1.05 eq.) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath).
- **Lithiation:** Add n-butyllithium (1.0 eq.) dropwise to the solution. Stir for 30 minutes at -78 °C to ensure complete formation of LiN(Si(iPr)<sub>3</sub>)<sub>2</sub>.

- Deprotonation: Add a solution of the ketone (1.0 eq.) in anhydrous THF dropwise to the cold base solution.
- Enolate Formation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
- Trapping: The resulting kinetic enolate can then be quenched with a suitable electrophile (e.g., methyl iodide, benzaldehyde) to form the desired product.



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Caption: Mechanism of kinetic enolate formation and trapping.

## Silylating Agent and Protecting Group Precursor

The triisopropylsilyl (TIPS) group is a robust and bulky protecting group for alcohols, amines, and other functionalities.[11][12] While **bis(triisopropylsilyl)amine** itself is not typically used directly for silylation, it is a key precursor to more reactive silylating agents like triisopropylsilyl triflate (TIPSOTf), a highly effective reagent for protecting sterically hindered alcohols. The TIPS group offers excellent stability to a wide range of reaction conditions but can be removed using fluoride ion sources like tetrabutylammonium fluoride (TBAF).[11]

## Conclusion

**Bis(triisopropylsilyl)amine** is more than just a bulky amine; it is a specialized reagent whose extreme steric properties provide chemists with a powerful tool for achieving high selectivity in proton abstraction reactions. Its role as a precursor to one of the most sterically demanding, non-nucleophilic amide bases available allows for the formation of kinetic enolates from complex substrates where other bases might fail or provide poor selectivity. As the complexity

of target molecules in drug discovery and materials science continues to increase, the strategic application of highly tailored reagents like **bis(triisopropylsilyl)amine** will remain a cornerstone of efficient and elegant synthetic design.

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